molecular formula C10H8F2O2 B15320334 3-(2-(Difluoromethoxy)phenyl)acrylaldehyde

3-(2-(Difluoromethoxy)phenyl)acrylaldehyde

Cat. No.: B15320334
M. Wt: 198.17 g/mol
InChI Key: TVXZSURJLNBBFS-HWKANZROSA-N
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Description

3-(2-(Difluoromethoxy)phenyl)acrylaldehyde is an organic compound with the molecular formula C10H8F2O2 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Difluoromethoxy)phenyl)acrylaldehyde typically involves the introduction of the difluoromethoxy group onto a phenyl ring followed by the formation of the acrylaldehyde moiety. One common method involves the reaction of 2-(difluoromethoxy)benzaldehyde with an appropriate acrylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Difluoromethoxy)phenyl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(2-(Difluoromethoxy)phenyl)acrylic acid.

    Reduction: 3-(2-(Difluoromethoxy)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-(Difluoromethoxy)phenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2-(Difluoromethoxy)phenyl)acrylaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Trifluoromethoxy)phenyl)acrylaldehyde: Similar structure but with a trifluoromethoxy group.

    3-(2-(Methoxy)phenyl)acrylaldehyde: Similar structure but with a methoxy group.

Uniqueness

3-(2-(Difluoromethoxy)phenyl)acrylaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

(E)-3-[2-(difluoromethoxy)phenyl]prop-2-enal

InChI

InChI=1S/C10H8F2O2/c11-10(12)14-9-6-2-1-4-8(9)5-3-7-13/h1-7,10H/b5-3+

InChI Key

TVXZSURJLNBBFS-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)OC(F)F

Origin of Product

United States

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